2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-isopropylphenoxyacetic acid with hydrazine hydrate under reflux conditions.
Coupling with 2-ethoxy-4-formylphenyl 4-methoxybenzoate: The hydrazone intermediate is then coupled with 2-ethoxy-4-formylphenyl 4-methoxybenzoate in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure with a propoxy group instead of a methoxy group.
2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with a chlorobenzoate group.
Uniqueness
2-Ethoxy-4-(2-((4-isopropylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769150-52-9 |
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Molecular Formula |
C28H30N2O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H30N2O6/c1-5-34-26-16-20(6-15-25(26)36-28(32)22-9-11-23(33-4)12-10-22)17-29-30-27(31)18-35-24-13-7-21(8-14-24)19(2)3/h6-17,19H,5,18H2,1-4H3,(H,30,31)/b29-17+ |
InChI Key |
OJUQJRMKIBVBKV-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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